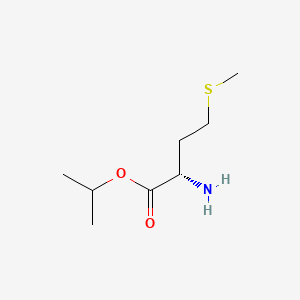

L-Methionine isopropyl ester

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are a fundamental class of compounds in organic chemistry, primarily utilized as intermediates in peptide synthesis. peptide.com The esterification of the carboxylic acid group of an amino acid serves as a temporary "protecting" strategy. rsc.org This protection is critical because it prevents the carboxyl group from reacting indiscriminately during the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another. rsc.org By masking the carboxyl function, chemists can direct the reaction to form the desired peptide sequence in a controlled, stepwise manner. google.com

Significance in Specialized Synthetic and Mechanistic Investigations

The unique properties of L-Methionine isopropyl ester make it a valuable tool in specific research domains beyond general peptide synthesis. Its significance is particularly noted in the synthesis of novel compounds and in the investigation of reaction mechanisms.

One prominent area of research involves its use as a building block for creating pharmaceutically active ionic liquids. mdpi.com In one study, this compound was reacted with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. mdpi.commdpi.com This synthesis resulted in new ionic liquid salts with altered physicochemical properties, such as increased hydrophilicity compared to the parent drugs, which is a crucial factor in evaluating potential drug delivery systems. mdpi.com

Furthermore, this compound and its derivatives are subjects of detailed mechanistic and structural studies. Researchers have used spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR), along with elemental analysis, to confirm the structure and purity of synthesized compounds derived from it. mdpi.commdpi.com In the field of organometallic chemistry, amino acid esters, including an L-leucine isopropyl ester, have been reacted with high-valent transition metal halides like niobium pentachloride (NbCl₅) to investigate their coordination chemistry and reactivity, leading to the formation of new metal-amino acidate complexes. rsc.org

Investigations into the structurally related 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi) also provide insight into the types of mechanistic studies performed on such molecules. europa.eumdpi.com Research on HMBi explores its metabolism, its effect on microbial communities, and its ability to deliver a methionine source in biological systems, highlighting the broader interest in how ester derivatives of methionine and its analogues function and interact within complex environments. mdpi.comnih.govfrontiersin.org

Historical and Current Trajectories in Methionine Derivative Research

Research into methionine derivatives is built upon the foundational discovery and characterization of methionine itself. First isolated from casein in 1923 by Mueller, its chemical structure was identified three years later. thuenen.de Early research focused on its biological significance as an essential, sulfur-containing amino acid. thuenen.depnas.org This led to extensive studies on its metabolic pathways, particularly its role as a precursor to S-adenosylmethionine (SAM), a universal methyl group donor critical for numerous biochemical reactions. wikipedia.orgamerigoscientific.com

The trajectory of methionine derivative research has since branched into several specialized areas. A significant historical and ongoing application is in peptide chemistry, where protected forms of methionine, including its esters, are indispensable for the chemical synthesis of peptides and proteins. google.comacs.org

Current research trends show a diversification of focus. There is a growing interest in developing biotechnological methods, such as microbial fermentation, for the production of methionine and its derivatives as a more sustainable alternative to chemical synthesis. thuenen.demarketresearchintellect.com Another major frontier is the investigation of methionine derivatives in cell signaling and the regulation of metabolism. frontiersin.org Studies have revealed that methionine availability can influence fundamental cellular processes like protein translation and autophagy. frontiersin.org Furthermore, the development of novel, specialized methionine derivatives continues to be an active field. This includes the synthesis of rumen-protected methionine sources like HMBi for use in animal nutrition to improve protein utilization, and the creation of new materials like the aforementioned ionic liquids, demonstrating the expanding utility of methionine derivatives in both biological and materials science contexts. mdpi.comfrontiersin.orgmarketresearchintellect.com

Chemical Data for this compound

The following table summarizes key chemical identifiers and properties for this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Synonyms | Propan-2-yl 2-amino-4-(methylsulfanyl)butanoate | (S)-Isopropyl 2-amino-4-(methylthio)butanoate hydrochloride; H-Met-OiPr HCl |

| Molecular Formula | C₈H₁₇NO₂S nih.gov | C₈H₁₈ClNO₂S creative-peptides.com |

| Molecular Weight | 191.29 g/mol nih.gov | 227.8 g/mol creative-peptides.com |

| CAS Number | 45012-54-2 (for DL-form) nih.gov | 85391-05-5 creative-peptides.com |

| IUPAC Name | propan-2-yl 2-amino-4-methylsulfanylbutanoate nih.gov | propan-2-yl (2S)-2-azanyl-4-methylsulfanyl-butanoate;hydrochloride creative-peptides.com |

| Canonical SMILES | CC(C)OC(=O)C(CCSC)N nih.gov | CC(C)OC(=O)C(CCSC)N.Cl creative-peptides.com |

| InChI Key | WLUAUPQSKOQURS-UHFFFAOYSA-N nih.gov | ONXXRAMAPIOLSS-FJXQXJEOSA-N creative-peptides.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C8H17NO2S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |

InChI Key |

WLUAUPQSKOQURS-ZETCQYMHSA-N |

SMILES |

CC(C)OC(=O)C(CCSC)N |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)OC(=O)C(CCSC)N |

sequence |

M |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of L Methionine Isopropyl Ester

Chemical Transformations and Reaction Mechanisms

The reactivity of L-methionine isopropyl ester is dictated by its functional groups. The lone pairs of electrons on the nitrogen of the amino group and the sulfur of the thioether side chain make it an effective ligand for metal ions. jocpr.comscirp.org The ester group, while generally stable, can be activated under certain conditions, leading to further transformations.

Interactions of Alpha-Amino Acid Esters with High Valent Transition Metal Halides

Alpha-amino acid esters, including this compound, readily react with high valent transition metal halides, such as those of niobium and tantalum, to form coordination complexes. rsc.orgrsc.org These reactions are typically carried out in weakly coordinating solvents like dichloromethane. rsc.org The amino acid ester can act as a bidentate ligand, coordinating to the metal center through the nitrogen of the amino group and the carbonyl oxygen of the ester. jocpr.com

For instance, the reaction of niobium pentachloride (NbCl₅) with L-leucine isopropyl ester, a structurally similar alpha-amino acid ester, results in the formation of the ionic coordination compound [NbCl₅(Me₂CHCH₂CHNH₃CO₂Me)][NbCl₆]. rsc.orgrsc.org A similar reaction with L-serine isopropyl ester yields NbCl₃(OCH₂CHNHCO₂ⁱPr). rsc.orgrsc.org These examples suggest that this compound would likely coordinate to high valent transition metal halides in a similar fashion, although the presence of the thioether group could lead to additional coordination possibilities or side reactions.

Unusually stable α-ammonium acyl chlorides have been prepared from the reactions of L-methionine with PCl₅/MClₙ (where MClₙ = NbCl₅, WCl₆). rsc.org

Ester Bond Activation in Coordination Chemistry

The coordination of an alpha-amino acid ester to a high valent transition metal can lead to the activation of the ester bond. This activation can facilitate subsequent chemical transformations. A notable example is the activation of the ester O-R bond observed in the reactions of L-leucine methyl ester with niobium pentafluoride (NbF₅) and L-proline ethyl ester with niobium and tantalum pentabromide (MBr₅, where M = Nb, Ta). rsc.orgrsc.org These reactions proceed with the release of an alkyl halide (EtF and EtBr, respectively), indicating cleavage of the ester bond. rsc.orgrsc.org This type of activation is significant as it opens pathways for further functionalization or peptide bond formation. While direct evidence for this compound is not detailed, the analogous behavior of other amino acid esters strongly suggests its potential for similar ester bond activation upon coordination to a suitable metal center.

Derivatization for Analytical and Synthetic Applications

The chemical modification, or derivatization, of this compound is crucial for a variety of applications, ranging from enhancing its volatility for analytical separation to introducing new functionalities for bioconjugation and asymmetric synthesis.

Generation of Volatile Derivatives for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. However, amino acids and their simple esters, like this compound, are generally non-volatile due to their polar nature. alexandraatleephillips.com Therefore, derivatization is required to convert them into more volatile forms suitable for GC analysis. alexandraatleephillips.com

A common strategy is the N-acylation of the amino group followed by esterification of the carboxyl group. For this compound, the carboxyl group is already esterified, so derivatization primarily targets the amino group. N-acetyl-isopropyl (NAIP) esterification is a well-established method for this purpose. nih.govresearchgate.net This two-step process involves the esterification of the amino acid followed by N-acetylation.

The following table summarizes common derivatization approaches for amino acids for GC analysis:

| Derivatization Method | Reagents | Comments |

| N-Trifluoroacetyl (TFA) alkyl esterification | Trifluoroacetic anhydride (B1165640) (TFAA), Alkyl alcohol (e.g., isopropanol) | One of the most common methods, produces volatile derivatives. tdl.org |

| N-Acetyl alkyl esterification | Acetic anhydride, Alkyl alcohol (e.g., isopropanol) | N-acetyl derivatives are often more stable than TFA derivatives. alexandraatleephillips.comnih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Reacts with active hydrogens on amino, carboxyl, and hydroxyl groups. |

| Alkyl chloroformate derivatization | Ethyl chloroformate | A rapid derivatization method. nih.gov |

These derivatization reactions increase the volatility and thermal stability of the amino acid, allowing for successful separation and detection by GC. nih.gov

Bioconjugation Strategies Utilizing Methionine Residues (e.g., Redox-Based Functionalization)

The selective chemical modification of proteins, known as bioconjugation, is a vital tool in chemical biology and drug development. While cysteine and lysine (B10760008) are the most commonly targeted amino acids for bioconjugation, the unique properties of methionine have led to the development of selective modification strategies. nih.govnih.govescholarship.org The thioether side chain of methionine is relatively non-nucleophilic but is susceptible to oxidation, making redox-based chemistry a fruitful avenue for its functionalization. nih.govprinceton.edu

Two prominent redox-based strategies for methionine bioconjugation are:

Redox-Activated Chemical Tagging (ReACT): This method utilizes oxaziridine-based reagents to selectively modify methionine residues. nih.govnih.govuniversityofcalifornia.edu The oxaziridine (B8769555) acts as an oxidant, converting the methionine's thioether to a sulfimide, to which a payload can be attached. nih.govuniversityofcalifornia.edu This reaction is highly selective for methionine over other amino acids and proceeds under biocompatible conditions. nih.govuniversityofcalifornia.edu

Photoredox Catalysis: This approach employs a photocatalyst, such as lumiflavin, which, upon excitation with visible light, can selectively oxidize the methionine thioether. princeton.eduresearchgate.net This generates a reactive radical intermediate that can then be intercepted by a variety of reagents to form a stable conjugate. princeton.eduresearchgate.net A key advantage of this method is that it allows for functionalization at the carbon adjacent to the sulfur atom, creating a stable carbon-carbon or carbon-heteroatom bond. princeton.edu

The table below compares these two redox-based bioconjugation strategies for methionine:

| Feature | Redox-Activated Chemical Tagging (ReACT) | Photoredox Catalysis |

| Reagent | Oxaziridine-based compounds | Photocatalyst (e.g., lumiflavin) and light |

| Reaction Site | Sulfur atom (forms a sulfimide) | Carbon adjacent to the sulfur atom |

| Mechanism | Nucleophilic attack of the thioether on the oxaziridine ring | Single electron transfer (SET) from the thioether to the excited photocatalyst |

| Key Advantages | High selectivity, rapid kinetics, biocompatible conditions | Mild reaction conditions, formation of irreversible C-C or C-X bonds, temporal and spatial control with light |

These redox-based methods provide powerful tools for the site-selective modification of proteins at methionine residues, enabling the construction of antibody-drug conjugates, the introduction of fluorescent probes, and other applications. nih.govescholarship.org

N-to-S Acyl Transfer as a Strategy in Chiral Auxiliary Design

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com Amino acids and their derivatives are excellent sources for the synthesis of chiral auxiliaries due to their ready availability in enantiomerically pure forms. biosynth.com

An interesting strategy that has been explored in the context of peptide and protein chemistry is the intramolecular N-to-S acyl transfer. nih.govrsc.orgnih.gov This process involves the migration of an acyl group from a nitrogen atom to a sulfur atom, typically within a cysteine or a related β-aminothiol system. nih.govnih.gov This reversible transfer is a key step in native chemical ligation, a powerful method for protein synthesis. rsc.org

While the most common examples of N-to-S acyl transfer involve cysteine, the underlying principle could potentially be applied to the design of chiral auxiliaries derived from other sulfur-containing amino acids like methionine. For instance, a chiral auxiliary derived from this compound could be designed to facilitate an N-to-S acyl transfer under specific conditions. This would allow for the conversion of a stable amide linkage to a more reactive thioester, which could then undergo further transformations. nih.gov The design of such an auxiliary would likely involve modification of the methionine backbone to bring the thioether sulfur into proximity with the acylated amino group, possibly through the formation of a cyclic intermediate. Although this remains a conceptual application for this compound, the principles established with cysteine-based systems provide a clear roadmap for future research in this area. nih.gov

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the preparation of enantiomerically enriched compounds. The ester and amino functionalities of this compound allow for its incorporation into various reactants, thereby creating a chiral environment that can bias the approach of reagents and control the stereochemistry of the products formed.

In a representative study, the Lewis acid-catalyzed Diels-Alder reaction of N-acryloyl-L-phenylalanine methyl ester with cyclopentadiene (B3395910) was investigated. The diastereoselectivity of this reaction was found to be highly dependent on the Lewis acid employed. For instance, the use of aluminum chloride (AlCl₃) resulted in a moderate excess of the (1R, 2R)-cycloadduct. Conversely, titanium-based catalysts did not induce significant diastereofacial selectivity. Interestingly, with titanium(IV) isopropoxide (Ti(OⁱPr)₄), a competing transesterification reaction was observed, leading to the formation of the corresponding isopropyl ester.

This highlights a key consideration for the use of this compound in such reactions. The choice of Lewis acid is critical not only for achieving high diastereoselectivity but also for avoiding unwanted side reactions like transesterification. The steric and electronic properties of the amino acid side chain play a crucial role in determining the facial selectivity of the cycloaddition. The thioether group in the methionine side chain could potentially coordinate with the Lewis acid, influencing the conformation of the dienophile and, consequently, the stereochemical outcome.

Table 1: Diastereoselectivity in the Diels-Alder Reaction of an N-Acryloyl-L-amino Acid Ester with Cyclopentadiene

| Entry | Lewis Acid | Diastereomeric Ratio (endo/exo) | Diastereomeric Excess (d.e.) of endo Adduct |

| 1 | Et₂AlCl | >99:1 | 86% |

| 2 | TiCl₄ | 95:5 | 4% |

| 3 | SnCl₄ | 98:2 | 64% |

| 4 | AlCl₃ | 97:3 | 40% |

Data presented is for a representative N-acryloyl-L-amino acid ester and is intended to be illustrative of the expected reactivity.

The Schöllkopf method, which utilizes chiral bislactim ethers derived from amino acids, is a well-established and highly effective strategy for the asymmetric synthesis of α-amino acids. biosynth.comwikipedia.org This method typically involves the formation of a 2,5-diketopiperazine from a chiral amino acid and glycine (B1666218), followed by O-alkylation to form the bislactim ether. biosynth.comwikipedia.org Deprotonation and subsequent alkylation of the glycine unit occur with high diastereoselectivity, controlled by the chiral auxiliary. biosynth.comwikipedia.org

While L-valine is the most commonly employed amino acid for this purpose due to the excellent stereocontrol exerted by its bulky isopropyl group, other amino acids, including L-methionine, can also be used. biosynth.com The formation of a bislactim ether from this compound and glycine methyl ester would generate a chiral template for asymmetric alkylation.

The stereochemical outcome of the alkylation is dictated by the steric hindrance provided by the side chain of the chiral auxiliary, which shields one face of the lithiated glycine enolate. wikipedia.org The incoming electrophile is directed to the less hindered face, resulting in a high degree of stereocontrol. biosynth.com Subsequent acidic hydrolysis of the alkylated bislactim ether cleaves the auxiliary, yielding the newly synthesized α-amino acid ester with high enantiomeric purity and recovering the this compound. biosynth.comwikipedia.org The diastereomeric excess in these reactions is typically very high, often exceeding 95%. biosynth.com

Table 2: Diastereoselective Alkylation of Chiral Bislactim Ethers Derived from L-Valine

| Entry | Electrophile (R-X) | Product (R) | Diastereomeric Excess (d.e.) |

| 1 | CH₃I | -CH₃ | >95% |

| 2 | CH₂=CHCH₂Br | -CH₂CH=CH₂ | >95% |

| 3 | C₆H₅CH₂Br | -CH₂C₆H₅ | >98% |

| 4 | (CH₃)₂CHCH₂Br | -CH₂CH(CH₃)₂ | >95% |

This table presents data for the commonly used L-valine derived bislactim ether, which serves as a benchmark for the expected high diastereoselectivity of the Schöllkopf method.

The use of this compound in this context would allow for the synthesis of a wide range of non-proteinogenic α-amino acids. The methodology is robust and has been applied to the synthesis of complex molecular targets. biosynth.com

Advanced Analytical Methodologies for L Methionine Isopropyl Ester

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of L-methionine isopropyl ester from complex matrices. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of amino acid esters. While specific methods exclusively for this compound are not extensively detailed in publicly available literature, methods for related amino acids and their esters can be adapted. Reversed-phase HPLC is a common approach, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the analyte.

Derivatization agents such as o-phthalaldehyde (OPA) can be employed to introduce a fluorescent tag to the primary amine group of this compound, allowing for sensitive fluorescence detection nih.gov. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

A mixed-mode HPLC column, combining reversed-phase and ion-exchange functionalities, can also be utilized for the separation of methionine and its impurities, which would be applicable to its ester derivatives researchgate.net. This approach offers unique selectivity based on both hydrophobicity and charge.

Table 1: Illustrative HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm |

| Mobile Phase A | 0.1 M Sodium Acetate Buffer, pH 7.0 |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for separation of amino acid esters |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (with OPA derivatization) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Derivatized Amino Acid Esters

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of amino acid esters like this compound, derivatization is a mandatory step to increase their volatility and thermal stability sigmaaldrich.com. A common approach involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. Since the carboxyl group is already esterified in this compound, only the acylation of the primary amine is necessary.

Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which create N-trifluoroacetyl or N-pentafluoropropionyl derivatives, respectively tdl.orgalexandraatleephillips.comresearchgate.net. These fluorinated derivatives are highly volatile and exhibit excellent chromatographic behavior on various capillary columns, such as those with a polar stationary phase nih.gov.

The derivatization procedure for creating N-acetyl-isopropyl esters of amino acids has also been well-documented and provides stable derivatives suitable for GC analysis researchgate.net. The general steps for derivatization for GC analysis are as follows:

Complete drying of the sample containing this compound.

Acylation of the amino group using an appropriate reagent (e.g., TFAA in an aprotic solvent).

Removal of excess reagent and solvent under a stream of inert gas.

Reconstitution of the derivatized sample in a suitable solvent for GC injection.

Table 2: Typical GC Conditions for Derivatized Amino Acid Ester Analysis

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., DB-17) nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 110 °C, followed by a temperature ramp |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecule's connectivity, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

A study involving this compound reported its use in the formation of ionic liquids, and during this research, its ¹H and ¹³C NMR spectra were characterized nih.gov. The proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the α-proton, the β- and γ-protons of the methionine side chain, the S-methyl protons, and the protons of the amino group.

The carbon NMR (¹³C NMR) spectrum provides complementary information, showing signals for the carbonyl carbon of the ester, the α-carbon, the carbons of the isopropyl group, and the carbons of the methionine side chain, including the S-methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH | ~4.9-5.1 (septet) | ~68-70 |

| Isopropyl CH₃ | ~1.2-1.3 (doublet) | ~21-23 |

| α-CH | ~3.6-3.8 (triplet) | ~53-55 |

| β-CH₂ | ~1.9-2.2 (multiplet) | ~30-32 |

| γ-CH₂ | ~2.5-2.7 (triplet) | ~29-31 |

| S-CH₃ | ~2.1 (singlet) | ~15-17 |

| C=O | - | ~173-175 |

| NH₂ | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester, amine, and alkyl thioether functionalities.

The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹ for saturated esters libretexts.org. Additionally, a C-O stretching vibration associated with the ester linkage will appear in the 1000-1300 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, often appearing as one or two sharp peaks. The C-H stretching vibrations of the alkyl groups will be present in the 2850-3000 cm⁻¹ range. Analysis of this compound salts using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been reported, confirming the presence of characteristic absorption bands nih.gov.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Amine (N-H) | Bending | ~1600 |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The PubChem database contains GC-MS data for this compound, providing information on its fragmentation pattern under electron ionization (EI) nih.gov.

Common fragmentation pathways for amino acid esters in EI-MS include the loss of the alkoxy group from the ester, cleavage of the Cα-Cβ bond, and fragmentation of the side chain. The molecular ion peak ([M]⁺) would be observed at m/z 191. The fragmentation pattern can be used to confirm the identity of the compound.

In the context of metabolomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling nih.govrestek.comresearchgate.netnih.gov. While direct studies on this compound as a metabolite might be limited, the methodologies used for profiling methionine and its related metabolites can be applied. Targeted metabolomic approaches can be developed to specifically quantify this compound in biological samples, providing insights into its metabolic fate. This involves optimizing the MS parameters for the specific precursor and product ions of the target molecule.

Table 5: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 191 | [C₈H₁₇NO₂S]⁺ | Molecular Ion |

| 132 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |

| 102 | [CH(NH₂)COOC₃H₇]⁺ | Fragment containing the ester and amino group |

| 61 | [CH₂CH₂SCH₃]⁺ | Fragment from the side chain |

Note: The fragmentation pattern can vary depending on the ionization technique and instrumental conditions.

Chiral Analytical Techniques

Advanced analytical methodologies are crucial for the stereochemical analysis of this compound, ensuring its enantiomeric purity and confirming its absolute configuration. Chiral analytical techniques are specifically designed to differentiate between enantiomers, which are non-superimposable mirror images of each other.

Enantiomeric Separation of Methionine on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a primary method for the enantiomeric separation of amino acids and their derivatives, including esters. yakhak.orgresearchgate.net The principle of this technique lies in the differential interaction of the enantiomers of the analyte with a chiral selector that is immobilized on the stationary phase. This results in different retention times for the L- and D-enantiomers, allowing for their separation and quantification.

For the enantiomeric resolution of α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have proven to be effective. yakhak.org For instance, amylose tris(3,5-dimethylphenylcarbamate) as a chiral selector has demonstrated excellent separation for such compounds. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral stationary phase. researchgate.net In the case of amino acid esters, hydrogen bonding interactions can occur between the carbonyl group of the ester and the chiral selector, which contributes to the chiral recognition process. yakhak.org

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase for normal-phase HPLC on polysaccharide-based CSPs consists of a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol. yakhak.org The composition of the mobile phase can be adjusted to optimize the retention times and resolution of the enantiomers.

While specific studies on this compound are not prevalent, research on similar compounds such as α-amino acid ethyl esters provides a strong indication of the applicable methodology. The following table summarizes typical chromatographic conditions for the enantiomeric separation of an α-amino acid ester on a polysaccharide-based CSP.

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | 10-30% 2-propanol in hexane (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (310 nm) and Fluorescence (Excitation: 470 nm, Emission: 530 nm) |

| Data derived from studies on α-amino acid ethyl esters as nitrobenzoxadiazole derivatives. yakhak.org |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. wikipedia.orgcreative-proteomics.com It is based on the differential absorption of left and right circularly polarized light by an optically active compound. wikipedia.org Enantiomers will produce mirror-image CD spectra, making this technique highly suitable for determining the absolute configuration of a chiral molecule, provided a reference spectrum of a known enantiomer is available. chiralabsxl.com

The CD spectrum of an amino acid or its ester is influenced by the electronic transitions within its chromophores, primarily the carboxyl or ester group and the amino group. researchgate.net The sign and intensity of the CD signals (Cotton effects) are characteristic of the spatial arrangement of these groups around the chiral α-carbon.

For L-amino acids, a characteristic positive CD band is often observed around 200-215 nm, corresponding to the n → π* transition of the carboxyl or ester chromophore. The D-enantiomer will exhibit a negative band of equal magnitude at the same wavelength. The exact position and intensity of these bands can be influenced by the solvent and the nature of the ester group.

In more advanced applications, the chirality of amino acid esters can be sensed by observing the changes in the CD spectrum of a chiral host molecule upon the addition of the amino acid ester guest. For example, a chiral zinc bisporphyrinate complex can act as a host. When an L-amino acid ester is added, the complex may exhibit a specific CD signal, such as a negative exciton chirality. In contrast, the addition of the D-enantiomer would induce a mirror-image CD spectrum with a positive exciton chirality. mdpi.com This method provides a sensitive way to determine the absolute configuration of the amino acid ester.

The table below summarizes the expected CD spectral characteristics for the stereochemical analysis of an amino acid ester.

| Enantiomer | Expected CD Signal (n → π* transition) | Induced CD with Chiral Host (Example) |

| L-Amino Acid Ester | Positive Cotton effect | Negative exciton chirality |

| D-Amino Acid Ester | Negative Cotton effect | Positive exciton chirality |

| Data based on general principles of CD spectroscopy for amino acids and specific studies on amino acid esters with chiral hosts. mdpi.comresearchgate.net |

Theoretical and Computational Studies on L Methionine Isopropyl Ester Systems

In Silico Studies of Biochemical Interactions

The advancement of computational chemistry and bioinformatics has opened new avenues for investigating the biochemical interactions of molecules like L-Methionine isopropyl ester at a molecular level. In silico studies, which are conducted via computer simulation, provide a powerful and cost-effective approach to predict and analyze the behavior of this compound within biological systems. These theoretical and computational methods offer valuable insights into its potential mechanisms of action, metabolic fate, and interactions with macromolecular targets.

Molecular Docking to Model Enzyme-Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to model its binding to the active sites of various enzymes. This method is instrumental in understanding the potential inhibitory or substrate-like behavior of the compound.

The process involves the three-dimensional structures of both the ligand (this compound) and the target protein, which are often obtained from crystallographic data or homology modeling. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific molecular docking studies focusing exclusively on this compound are not extensively available in public literature, the principles can be illustrated by examining studies on the parent molecule, L-Methionine. For instance, molecular docking of L-methionine with L-methionine γ-lyase (MGL) has revealed a binding energy of -6.5 kcal/mol, indicating a strong interaction within the enzyme's active site nih.gov. Similar computational approaches have been used to identify inhibitors for enzymes like methionine aminopeptidase, where binding energies for lead molecules were found to be as low as -12.38 kcal/mol nih.gov.

A hypothetical molecular docking study of this compound with a relevant enzyme, such as an esterase or a methionine-pathway enzyme, would likely focus on key interactions. These would include hydrogen bonds formed by the amino and ester groups, as well as hydrophobic interactions involving the isopropyl group and the methylthio moiety. The results of such a study could be presented in a table detailing the binding energy and the specific amino acid residues of the enzyme that interact with the ligand.

Interactive Data Table: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.2 | Asp121, Gly122 |

| Hydrogen Bonds | 2 | Ser98, Tyr210 |

| Hydrophobic Interactions | 5 | Val75, Leu80, Ile150 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a molecular docking simulation. Specific values would be dependent on the target enzyme and the docking software used.

Computational Pathway Analysis in Biological Systems

Computational pathway analysis is a powerful tool for predicting the metabolic fate of a compound and understanding its impact on biological pathways. For this compound, this type of analysis can help elucidate how the molecule is metabolized and integrated into the broader network of biochemical reactions within an organism.

This analysis often begins with the known metabolic pathways of related compounds. For this compound, the well-established metabolic pathways of L-methionine serve as a crucial starting point nih.gov. The ester linkage in this compound is anticipated to be susceptible to hydrolysis by esterase enzymes, yielding L-methionine and isopropanol. Computational models can simulate this hydrolysis and then track the subsequent participation of L-methionine in pathways such as protein synthesis, transmethylation, and the synthesis of other sulfur-containing compounds like cysteine, taurine, and glutathione.

Studies on analogous compounds, such as the isopropyl ester of the hydroxy analogue of methionine (HMBi), have shown that the isopropyl ester group can influence absorption and bioavailability researchgate.net. Computational pathway analysis can be used to model the kinetics of absorption, hydrolysis, and subsequent metabolic transformations. Such models can predict the flux of metabolites through different branches of the methionine metabolic pathway and identify potential bottlenecks or regulatory points.

Interactive Data Table: Key Metabolic Pathways Potentially Influenced by this compound

| Pathway | Key Enzymes | Potential Role of this compound |

| Methionine Metabolism | Esterases, Methionine Adenosyltransferase | Precursor to L-Methionine, which enters the pathway |

| Cysteine and Taurine Metabolism | Cystathionine β-synthase, Cystathionine γ-lyase | Source of homocysteine for cysteine synthesis |

| Glutathione Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Provides cysteine precursor for glutathione synthesis |

| Protein Synthesis | Aminoacyl-tRNA synthetases | Source of L-Methionine for incorporation into proteins |

This computational approach allows for a systems-level understanding of the biochemical implications of introducing this compound into a biological system, providing a theoretical framework for guiding further experimental studies.

Biochemical Interactions and Metabolic Fates of L Methionine Isopropyl Ester Non Human Systems

Metabolic Conversion Pathways of Methionine Esters and Analogues

The metabolic journey of L-methionine isopropyl ester and its analogues in non-human biological systems is a multi-step process involving absorption, hydrolysis, and eventual conversion to the biologically active L-methionine. The esterification of the carboxyl group is a key structural modification that influences these initial metabolic stages.

Absorption and Hydrolysis Mechanisms of Ester Derivatives in Biological Systems

Amino acid esters, such as this compound, exhibit distinct absorption and hydrolysis characteristics compared to their free amino acid counterparts. The isopropyl ester of the methionine hydroxy analogue (HMBi), a compound structurally similar to this compound, has been shown in ruminant models to be capable of rapid absorption across the rumen wall. researchgate.netsemanticscholar.org This enhanced absorption is attributed to the isopropyl ester group, which increases the lipophilicity of the molecule, facilitating its passage through biological membranes. researchgate.netsemanticscholar.org

However, the presence of microorganisms in environments like the rumen can also lead to the degradation of these ester derivatives. researchgate.netsemanticscholar.org In vitro studies have demonstrated that rumen microorganisms can hydrolyze the isopropyl ester of methionine hydroxy-analogue into its constituent hydroxy acid (HMB) and isopropyl alcohol. semanticscholar.org This suggests that a portion of this compound may be hydrolyzed prior to absorption in systems with significant microbial populations.

The hydrolysis of the ester bond is a critical step in the metabolic activation of these compounds. This process can be influenced by the local enzymatic environment and pH conditions. In ruminants, it is suggested that the hydrolysis of absorbed HMBi occurs post-absorptively. semanticscholar.org

Conversion to Methionine in Hepatic Tissues

Following absorption and hydrolysis, the resulting methionine precursor undergoes conversion to L-methionine, primarily within the liver. nih.govnih.gov In the case of HMBi, after being absorbed and hydrolyzed to 2-hydroxy-4-(methylthio)-butanoic acid (HMB), it is then converted into L-methionine in the liver. nih.gov This conversion process is crucial for the biological utilization of the original ester compound for protein synthesis and other metabolic functions. nih.gov

The liver is the central organ for amino acid metabolism and is equipped with the necessary enzymes to process methionine precursors. nih.gov The efficiency of this conversion can be influenced by the specific chemical form of the precursor. For instance, both the D- and L-isomers of methionine hydroxy analogue can be converted to L-methionine, though the enzymatic pathways may differ.

Regulation of Gene Expression in Non-Human Cellular Systems

The availability of methionine, which can be influenced by the administration of its ester derivatives, has significant effects on gene expression, particularly in hepatic cells.

Hepatic Gene Responses to Methionine Derivatives

Dietary methionine levels have been shown to alter the expression of genes involved in key metabolic pathways in the liver. Studies in rats have demonstrated that methionine supplementation can affect the expression of genes related to fat metabolism and chromatin modification. news-medical.net Specifically, diets with varying levels of methionine have been linked to changes in DNA methylation, an epigenetic mechanism that regulates gene expression. news-medical.net

Furthermore, research on rat hepatocytes has shown that methionine can influence the expression of genes involved in cholesterol metabolism. nih.gov While direct studies on this compound are limited, it is plausible that by increasing the intracellular concentration of methionine, it could trigger similar changes in hepatic gene expression. Methionine restriction has also been shown to differentially modulate the expression of genes in the base excision repair pathway in the liver and brain of rats, highlighting the tissue-specific regulatory roles of this amino acid. scispace.com

Modulation of Protein Synthesis Pathways by Amino Acids

Amino acids are fundamental for protein synthesis, not only as building blocks but also as signaling molecules that regulate the translation machinery. Methionine, in particular, plays a critical role as the initiating amino acid in protein synthesis. nih.gov Therefore, an increased availability of methionine, resulting from the metabolic conversion of this compound, would be expected to support or enhance the rate of protein synthesis, provided other essential amino acids are not limiting.

The regulation of protein synthesis by amino acids can occur at multiple levels, including the initiation and elongation phases of translation. The presence of sufficient amino acids is a key signal for cellular growth and proliferation, and pathways such as the mTOR pathway are central to this regulation.

Enzymatic Interactions of L-Methionine and its Analogues

Once this compound is converted to L-methionine, it enters the intricate network of methionine metabolism and interacts with a variety of enzymes. A key initial step is the activation of methionine by S-adenosylmethionine (SAM) synthetase, which forms S-adenosylmethionine, the primary methyl donor in the cell. nih.gov

L-methionine and its analogues can also be substrates for other enzymes. For example, L-methionine decarboxylase is a vitamin B6-dependent enzyme that specifically acts on L-methionine to produce 3-methylthiopropylamine. nih.gov The specificity of such enzymes is crucial for the proper functioning of metabolic pathways.

Furthermore, the metabolism of methionine is closely linked to other pathways, such as the transsulfuration pathway, which leads to the synthesis of cysteine, and the transamination pathway, which can influence hepatic glucose metabolism. nih.gov The enzymes in these pathways, such as those in the methionine cycle, are subject to regulation by the concentration of methionine and its metabolites, thereby maintaining metabolic homeostasis. nih.gov

Enzyme Substrate Scope and Biocatalysis for L-Methionine Analogues

The enzymatic synthesis of L-methionine and its analogues is a significant area of research, providing alternatives to chemical synthesis routes. springernature.com Enzymes demonstrate notable substrate promiscuity, allowing for the creation of a variety of methionine derivatives.

A key enzyme in this field is O-acetyl-L-homoserine sulfhydrolase (OAHS). nih.govresearchgate.net Research on Saccharomyces cerevisiae O-acetyl-L-homoserine sulfhydrolase (ScOAHS) has demonstrated its capacity to synthesize various L-methionine analogues. nih.govresearchgate.net The enzyme catalyzes the reaction between L-homocysteine and a range of organic thiols to produce these analogues. researchgate.net This biocatalytic approach is crucial for producing precursors for S-adenosyl-L-methionine (SAM) analogues, which are vital in methyltransferase chemistry. nih.govrsc.org

The substrate scope of ScOAHS has been investigated, revealing its ability to accept various thiol partners, leading to the formation of different L-methionine analogues with modifications at the thioether residue. nih.govresearchgate.net The conversion efficiency varies depending on the structure of the thiol.

| Thiol Substrate | Resulting L-Methionine Analogue | Conversion Yield (%) | Reference |

|---|---|---|---|

| Ethyl mercaptan | L-Ethionine | ~75% | researchgate.net |

| Propyl mercaptan | S-propyl-L-homocysteine | 60% - 75% | researchgate.net |

| Allyl mercaptan | S-allyl-L-homocysteine | 60% - 75% | researchgate.net |

| Dithiothreitol (DTT) | Not specified | 4% (low conversion) | researchgate.net |

Interaction of L-Methionine with Alpha-Chymotrypsin

Alpha-chymotrypsin is a digestive protease that contains two methionine residues in its structure. nih.govnih.gov The integrity of these residues is important for the enzyme's full catalytic function. nih.gov Studies involving the chemical modification of these methionine residues have provided insight into their role in substrate binding. nih.govnih.gov

When alpha-chymotrypsin is treated with sodium periodate (B1199274) at pH 5.0, one of the two methionine residues is converted to methionine sulphoxide. nih.govnih.gov This specific oxidation is directly responsible for a decrease in the enzyme's activity to about 55% of its native capacity when measured with the substrate L-tyrosine ethyl ester. nih.govnih.gov

Further investigation revealed that this oxidation does not alter the rate constants for acylation and deacylation (k_cat) for either specific or non-specific substrates. nih.govnih.gov However, the Michaelis constant (K_m), which reflects the enzyme's binding affinity for its substrate, is significantly affected for certain substrates. nih.gov For aromatic substrates, the K_m values are doubled, indicating a weaker binding affinity. nih.govnih.gov In contrast, for non-aromatic substrates like N-acetyl-L-valine ethyl ester, no change in K_m is observed. nih.gov This evidence strongly suggests that the oxidized methionine residue is located within the active site pocket responsible for binding the bulky, aromatic side chains of specific substrates. nih.gov

| Enzyme Form | Substrate Type | Effect on Michaelis Constant (K_m) | Reference |

|---|---|---|---|

| Native α-Chymotrypsin | Aromatic | Baseline K_m | nih.govnih.gov |

| Oxidized α-Chymotrypsin | Aromatic | K_m is doubled (weaker binding) | nih.govnih.gov |

| Native α-Chymotrypsin | Non-aromatic | Baseline K_m | nih.gov |

| Oxidized α-Chymotrypsin | Non-aromatic | No change in K_m | nih.gov |

Role of Methionine and its Derivatives in Methyltransferase Chemistry

Methionine is a fundamental molecule in cellular metabolism, primarily for its role as the precursor to the universal methyl donor, S-adenosyl-L-methionine (SAM). wikipedia.orgyoutube.comnih.govpfanstiehl.com The transfer of methyl groups is a critical biochemical reaction catalyzed by a class of enzymes known as methyltransferases. nih.govrsc.org

The process begins when methionine is converted to SAM by the enzyme methionine adenosyltransferase. wikipedia.orgyoutube.com This reaction activates the methyl group of methionine, making it available for transfer to a wide variety of acceptor molecules, including DNA, proteins, and small molecules. youtube.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.orgyoutube.com SAH is then hydrolyzed to homocysteine, which can be re-methylated to regenerate methionine, completing the methionine cycle. wikipedia.orgnih.gov This regeneration can be catalyzed by methionine synthase, which requires a derivative of tetrahydrofolate and methylcobalamin (B1676134) (a form of vitamin B12) as cofactors. youtube.comwikipedia.org

The utility of this system extends beyond simple methylation. Methionine analogues can be used to generate SAM analogues. nih.govresearchgate.net These SAM analogues can then be used by methyltransferases to transfer a variety of functional groups (e.g., ethyl, allyl, benzyl) to substrates, enabling specific enzymatic derivatization of complex molecules. nih.govresearchgate.net This strategy is employed in biocatalytic cascades for the late-stage modification of biomolecules, highlighting the versatility of methionine derivatives in enzymatic chemistry. rsc.orgconsensus.app

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.